N-(2-(1H-咪唑-1-基)嘧啶-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

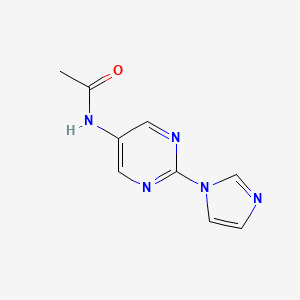

“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

Antibacterial Applications

Imidazole derivatives, including N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide, have shown significant antibacterial properties . These compounds can be synthesized and tested against various bacterial strains to determine their efficacy in inhibiting bacterial growth. The presence of the imidazole ring contributes to the compound’s ability to interact with bacterial cell components, potentially leading to the development of new antibacterial agents .

Antifungal Activity

The antifungal activity of imidazole-containing compounds is another promising area of research. By measuring the zones of inhibition, researchers can evaluate the effectiveness of these compounds against different fungal species. This could lead to the discovery of new treatments for fungal infections, which are a significant concern in both clinical and agricultural settings .

Antitumor Potential

Imidazole derivatives have been explored for their antitumor activities . The structural features of N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide may allow it to target and disrupt the function of cancer cells. Research in this field could contribute to the development of novel chemotherapeutic agents .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazole compounds are well-documented. N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide could be investigated for its potential to reduce inflammation in various disease models. This application is particularly relevant for conditions like arthritis and other inflammatory disorders .

Antidiabetic Activity

Research into the antidiabetic effects of imidazole derivatives is an exciting field. These compounds may influence biological pathways related to insulin release or glucose metabolism, offering a new approach to managing diabetes. The specific actions of N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide in this context would be a valuable area of study .

Antiviral Properties

The exploration of imidazole derivatives for antiviral properties is of high interest, especially given the ongoing challenges posed by viral diseases. N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide could be assessed for its ability to inhibit viral replication or interfere with virus-host interactions .

Antioxidant Effects

Imidazole compounds have shown potential as antioxidants. These properties can be harnessed in various applications, such as preventing oxidative stress-related damage in biological systems or in the stabilization of pharmaceuticals and food products .

Antiprotozoal and Antihelmintic Activities

Finally, the antiprotozoal and antihelmintic activities of imidazole derivatives represent a critical area of research. These compounds could provide new solutions for the treatment of diseases caused by protozoa and helminths, which are a major health concern in many parts of the world .

未来方向

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant interest in further exploring their potential as therapeutic agents . Future research could focus on elucidating the exact mechanisms of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

作用机制

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of imidazole-containing compounds .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .

属性

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-7(15)13-8-4-11-9(12-5-8)14-3-2-10-6-14/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEWWPJGRJSPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3014409.png)

![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)